Onx 0912;PR-047

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

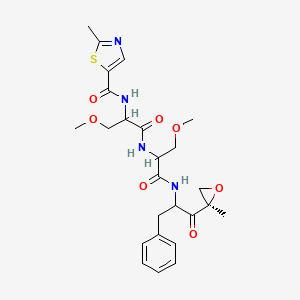

ONX 0912, also known as oprozomib and formerly PR-047, is a second-generation proteasome inhibitor developed for oral bioavailability. It is a derivative of carfilzomib and is designed to inhibit the chymotrypsin-like activity of the proteasome, which is crucial for protein degradation in cells. This compound has shown significant potential in treating multiple myeloma and other hematologic malignancies .

准备方法

ONX 0912 was discovered during a medicinal chemistry effort using tripeptide epoxyketones. The synthesis involves the use of specific tripeptide sequences that are modified to include an epoxyketone moiety, which is essential for its proteasome inhibitory activity . The industrial production methods for ONX 0912 involve large-scale synthesis using these tripeptide sequences, followed by purification and formulation for oral administration .

化学反应分析

ONX 0912 undergoes several types of chemical reactions, primarily focusing on its interaction with the proteasome. The compound inhibits the chymotrypsin-like activity of the 20S proteasome subunits β5 and LMP7 with IC50 values of 36 and 82 nM, respectively . The major products formed from these reactions include the inhibition of proteasome activity, leading to the accumulation of proteins that induce apoptosis in cancer cells .

科学研究应用

ONX 0912 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the ubiquitin-proteasome pathway and its role in protein degradation . In biology, it helps in understanding the mechanisms of cell cycle control, stress response, and apoptosis . In medicine, ONX 0912 is being investigated for its potential to treat multiple myeloma, mantle cell lymphoma, and other hematologic malignancies . Its ability to overcome bortezomib resistance makes it a promising candidate for cancer therapy . In industry, ONX 0912 is used in the development of new proteasome inhibitors and other therapeutic agents .

作用机制

ONX 0912 exerts its effects by selectively inhibiting the chymotrypsin-like activity of the proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, which triggers apoptosis in cancer cells . The molecular targets of ONX 0912 include the β5 subunit of the constitutive proteasome and the LMP7 subunit of the immunoproteasome . The pathways involved in its mechanism of action include the activation of caspase-3, caspase-8, and caspase-9, as well as the inhibition of angiogenesis and cell migration .

相似化合物的比较

ONX 0912 is similar to other proteasome inhibitors such as bortezomib, carfilzomib, and marizomib. it has several unique features that set it apart. Unlike bortezomib, which is a boronate peptide, ONX 0912 is an epoxyketone derivative, making it structurally distinct . It also has the added benefit of being orally bioavailable, unlike carfilzomib, which requires intravenous administration . Marizomib, another proteasome inhibitor, is a beta-lactone non-selective inhibitor, whereas ONX 0912 is selective for the chymotrypsin-like activity of the proteasome . These unique features make ONX 0912 a promising candidate for cancer therapy, particularly in cases where other proteasome inhibitors have failed .

Similar Compounds

- Bortezomib

- Carfilzomib

- Marizomib

- Ixazomib

属性

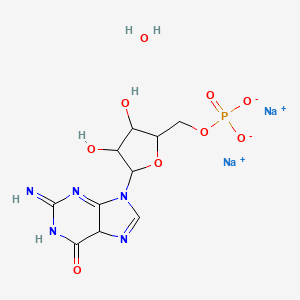

分子式 |

C25H32N4O7S |

|---|---|

分子量 |

532.6 g/mol |

IUPAC 名称 |

N-[3-methoxy-1-[[3-methoxy-1-[[1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C25H32N4O7S/c1-15-26-11-20(37-15)24(33)29-19(13-35-4)23(32)28-18(12-34-3)22(31)27-17(21(30)25(2)14-36-25)10-16-8-6-5-7-9-16/h5-9,11,17-19H,10,12-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t17?,18?,19?,25-/m1/s1 |

InChI 键 |

SWZXEVABPLUDIO-OLJAAXSCSA-N |

手性 SMILES |

CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)[C@]3(CO3)C |

规范 SMILES |

CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![CarbaMic acid, N-[(1S)-2-[[4-[3-[5-chloro-3-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-fluorophenyl]-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B14795023.png)

![(8R,9R,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14795031.png)

![7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol](/img/structure/B14795056.png)

![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14795063.png)

![2-amino-N-[(1-methylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14795099.png)

![methyl 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B14795106.png)